molecular formula C9H4Cl2O2 B1323151 6,8-dichloro-2H-chromen-2-one CAS No. 20300-61-2

6,8-dichloro-2H-chromen-2-one

Cat. No. B1323151
CAS RN: 20300-61-2
M. Wt: 215.03 g/mol
InChI Key: VXNXVBSMMLEIIB-UHFFFAOYSA-N
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Patent
US06689754B1

Procedure details

To a 2 L round bottom flask fitted with a mechanical stirrer and condenser was placed 3,5-dichlorosalicylaldehyde (200.0 g, 1.05 mol, 1 equivalent), acetic anhydride (356 g, 3.49 mol) and triethylamine (95.0 g, 0.94 mol, 0.90 equivalent). The reaction solution was heated at reflux overnight. The dark brown reaction mixture was cooled to 50° C. and water (1 L) added with stirring. After one hour the mixture was filtered and the filtrate combined with EtOH (1 L). This mixture was heated to 45° C. for one hour, cooled to room temperature, filtered and the solid (fraction A) washed with EtOH (0.5 L). The combined EtOH solutions were concentrated by rotary evaporation to produce an oil (fraction B). The solid from fraction A was dissolved in methylene chloride (1.5 L) and the resulting solution passed through a pad of silica gel (1300 mL volume). The resulting dark brown solution was concentrated to an oil that was triturated with hexanes (1.3 L) to give a solid that was isolated by filtration and washed (hexanes) to give substantially pure 6,8-dichlorocoumarin (163 g). An additional 31 g of product was obtained by treating the oil (fraction B) in a similar fashion; the oil was dissolved in methylene chloride (0.5 L) passed through a silica pad (0.5 L volume) and triturated with hexanes. The total isolated yield is 194 g or 86% of the brown solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
356 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(CC)CC)C.O>C(Cl)Cl>[Cl:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([Cl:1])[CH:9]=1)[O:11][C:12](=[O:14])[CH:13]=[CH:5]2

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=C(C(C=O)=CC(=C1)Cl)O
Step Two
Name
Quantity
356 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
95 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L round bottom flask fitted with a mechanical stirrer and condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After one hour the mixture was filtered
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated to 45° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid (fraction A) washed with EtOH (0.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined EtOH solutions were concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to produce an oil (fraction B)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting dark brown solution was concentrated to an oil that
CUSTOM
Type
CUSTOM
Details
was triturated with hexanes (1.3 L)
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was isolated by filtration
WASH
Type
WASH
Details
washed (hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CC(OC2=C(C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 163 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.